ethyl 5-(3-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(3-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15BrClN3O4S and its molecular weight is 532.79. The purity is usually 95%.
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Biological Activity
Ethyl 5-(3-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound with a complex structure that positions it as a candidate for various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on existing research.
Chemical Structure and Properties
The compound has the molecular formula C22H19BrClN3O4S and a molecular weight of approximately 532.8 g/mol. Its structure includes a thieno[3,4-d]pyridazine core, which is significant in medicinal chemistry due to its diverse pharmacological properties. The presence of bromine and chlorine substituents enhances its reactivity and potential biological interactions.
Research indicates that compounds within the thieno[3,4-d]pyridazine class often interact with various biological macromolecules, including enzymes and receptors. This compound may act as an allosteric modulator for certain receptors, influencing downstream signaling pathways crucial for therapeutic effects. Its specific mechanism of action remains to be fully elucidated but is likely linked to its ability to stabilize receptor conformations or inhibit enzymatic activities.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties . Similar thieno[3,4-d]pyridazine derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance:
Compound | Activity | Reference |
---|---|---|
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazine | Inhibits proliferation of breast cancer cells | |
Ethyl 5-(bromobenzamido)-thieno[3,4-d]pyridazine | Induces apoptosis in leukemia cells |
Antimicrobial Properties
The compound's unique structural features may also confer antimicrobial activity . Research into related compounds has demonstrated efficacy against various bacterial strains, suggesting that this compound could similarly inhibit microbial growth.
Case Studies
- In Vitro Studies : A study investigating the interaction of similar thieno[3,4-d]pyridazine derivatives with human cancer cell lines revealed significant cytotoxic effects at micromolar concentrations. These findings suggest that this compound may also exhibit comparable potency.
- Receptor Modulation : Another study focused on the modulation of adenosine receptors by thieno[3,4-d]pyridazines showed that certain derivatives could enhance receptor activity and influence downstream signaling pathways such as ERK1/2 phosphorylation. This highlights the potential of this compound in treating conditions linked to adenosine signaling.
Properties
IUPAC Name |
ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-13(23)10-12)17(16)21(29)27(26-18)15-8-6-14(24)7-9-15/h3-11H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYCQSJIDAKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.